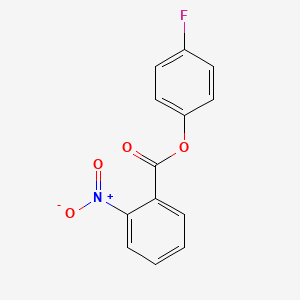

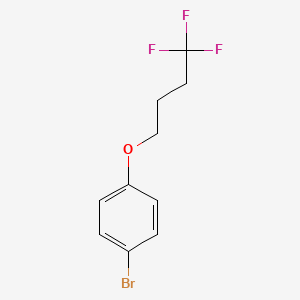

4-Fluorophenyl 2-nitrobenzoate

Descripción general

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Fluorophenyl 2-nitrobenzoate: has been investigated for its antimicrobial properties. In a study by Shintre et al., a library of novel 2-substituted fluorinated benzimidazoles (including this compound) was synthesized and tested. Notably, two derivatives showed minimum bactericidal concentration values against various bacteria, including S. aureus, E. coli, P. aeruginosa, and K. pneumoniae. The compound with a CF₃ substituent exhibited the best antifungal activity against C. albicans .

Antioxidant Activity

The same study also evaluated the antioxidant potential of 4-Fluorophenyl 2-nitrobenzoate . Two derivatives demonstrated good antioxidant activities, comparable to ascorbic acid. These findings highlight its potential as an antioxidant agent .

Lead Compound Synthesis

The benzimidazole moiety, present in this compound, has diverse pharmacological properties. It has been associated with antibacterial, antifungal, antiviral, anticancer, antioxidant, and other activities. Synthesizing novel compounds with benzimidazole moieties can lead to promising drug candidates for the pharmaceutical industry .

Chemical Synthesis and Catalysts

Benzimidazoles are typically synthesized through coupling reactions between o-phenylenediamines and carboxylic acids, acid chlorides, aldehydes, esters, or amides. Various catalysts, such as Sn, Ti, Zr, Bi, In, Co, Ce, B, Zn, Hf, Ir, La, acetic acid, and p-toluenesulfonic acid, have been employed in these reactions. Understanding the reactivity of 4-Fluorophenyl 2-nitrobenzoate in such processes contributes to synthetic methodologies .

Biological Target Interaction Studies

Docking studies of this compound into the active site of topoisomerase II DNA-gyrase revealed that interaction with the Mn²⁺ ion in the enzyme’s active site was crucial for its antibacterial activity. Investigating its binding modes and interactions with biological targets can guide further drug design efforts .

Custom Synthesis and Sourcing

Researchers and pharmaceutical companies may utilize 4-Fluorophenyl 2-nitrobenzoate as a starting material for custom synthesis or sourcing. Its availability from suppliers like ChemScene and Sigma-Aldrich facilitates research and development .

Mecanismo De Acción

Target of Action

Nitrobenzoates and their derivatives are known to interact with various enzymes and proteins in bacterial systems .

Mode of Action

Nitrobenzoates are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The fluorophenyl group may influence these reactions by altering the electronic properties of the nitrobenzoate molecule.

Biochemical Pathways

For instance, 2- and 4-nitrobenzoates are assimilated via 3-hydroxyanthranilate and protocatechuate, respectively . The presence of the fluorophenyl group could potentially modify these pathways.

Pharmacokinetics

The compound’s water solubility, suggested by its safety data sheet , may influence its absorption and distribution.

Result of Action

Nitrobenzoates and their derivatives have been implicated in various biological processes, including the synthesis of anti-depressant molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluorophenyl 2-nitrobenzoate. For instance, its water solubility suggests that it may spread in water systems . Additionally, it is likely to be mobile in the environment due to its water solubility .

Propiedades

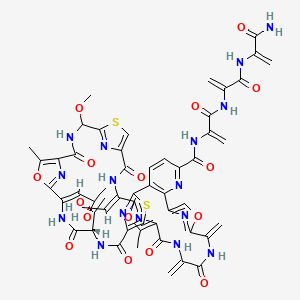

IUPAC Name |

(4-fluorophenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJRDVHPCGUKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 2-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)

![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)